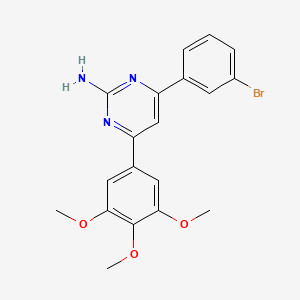
4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, also known as 4-BTP, is a compound of interest for its various applications in scientific research. It is a pyrimidine analog that has been studied for its potential to act as an inhibitor of cyclin-dependent kinases (CDKs) and for its ability to interact with the estrogen receptor. 4-BTP has also been studied for its ability to act as a ligand for G-protein coupled receptors (GPCRs) and to modulate the activity of several enzymes.
Applications De Recherche Scientifique
4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been studied for its potential to act as an inhibitor of CDKs. This compound has been found to inhibit the activity of CDK2, CDK4, and CDK6 in vitro, which suggests that it could be used as a tool to study the regulation of cell cycle progression. 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has also been studied for its ability to interact with the estrogen receptor. This compound has been found to bind to the estrogen receptor in vitro and to modulate the activity of several enzymes, suggesting that it could be used as a tool to study the regulation of estrogen-mediated signaling pathways. Additionally, 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been studied for its ability to act as a ligand for GPCRs. This compound has been found to bind to several GPCRs, including the serotonin receptor, and to modulate the activity of associated enzymes, suggesting that it could be used as a tool to study the regulation of GPCR-mediated signaling pathways.
Mécanisme D'action
The mechanism of action of 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is believed that this compound binds to CDKs, estrogen receptors, and GPCRs and modulates the activity of associated enzymes. It is thought that the binding of 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine to CDKs inhibits their activity, resulting in the inhibition of cell cycle progression. The binding of 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine to the estrogen receptor is thought to modulate the activity of several enzymes, resulting in the modulation of estrogen-mediated signaling pathways. The binding of 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine to GPCRs is thought to modulate the activity of associated enzymes, resulting in the modulation of GPCR-mediated signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine are not fully understood. However, it is believed that this compound has the potential to modulate the activity of several enzymes and to inhibit the activity of CDKs. It is also thought that this compound has the potential to modulate the activity of GPCRs and to interact with the estrogen receptor.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in laboratory experiments has several advantages. This compound is easy to synthesize and is readily available. Additionally, it has been found to bind to several CDKs, the estrogen receptor, and GPCRs, making it a useful tool for studying the regulation of cell cycle progression, estrogen-mediated signaling pathways, and GPCR-mediated signaling pathways. However, there are some limitations to the use of 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in laboratory experiments. This compound has not been tested in vivo, so its effects in living organisms are not known. Additionally, the mechanism of action of this compound is not fully understood.
Orientations Futures
There are several potential future directions for the study of 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. One potential direction is to further investigate the mechanism of action of this compound. This could involve studying the binding of 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine to CDKs, the estrogen receptor, and GPCRs in more detail. Additionally, further research could be done to investigate the biochemical and physiological effects of 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine in vivo. Another potential direction is to investigate the potential therapeutic applications of 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. This could involve studying the effects of this compound on various diseases and disorders. Additionally, further research could be done to investigate the potential of this compound to act as a ligand for GPCRs. Finally, further research could be done to investigate the potential of this compound to be used as a tool for drug discovery and development.
Méthodes De Synthèse
4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine can be synthesized by several methods. One of the most common methods involves the reaction of 3-bromobenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of piperidine. This reaction results in the formation of the desired 4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine product in a yield of approximately 60%. Other methods of synthesis include the reaction of 3-bromobenzoic acid with 3,4,5-trimethoxybenzaldehyde in the presence of piperidine, the reaction of 3-bromobenzaldehyde with 3,4,5-trimethoxybenzoyl chloride in the presence of triethylamine, and the reaction of 3-bromobenzaldehyde with 3,4,5-trimethoxybenzoyl chloride in the presence of piperidine.
Propriétés
IUPAC Name |
4-(3-bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O3/c1-24-16-8-12(9-17(25-2)18(16)26-3)15-10-14(22-19(21)23-15)11-5-4-6-13(20)7-11/h4-10H,1-3H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFVRMFVIKKKJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







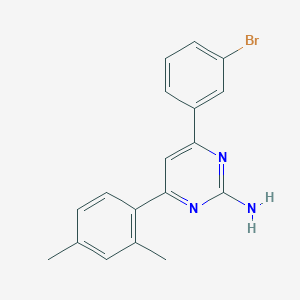
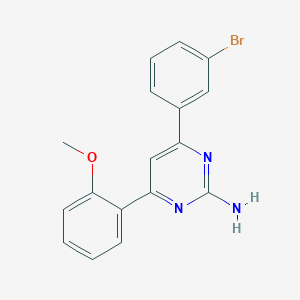
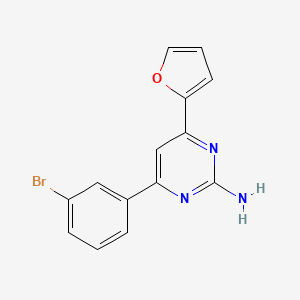



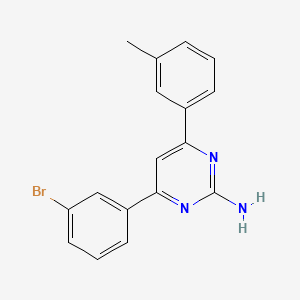
![2-[[(2-Phenoxy-3-pyridyl)carbonyl]amino]acetic acid](/img/structure/B6347768.png)